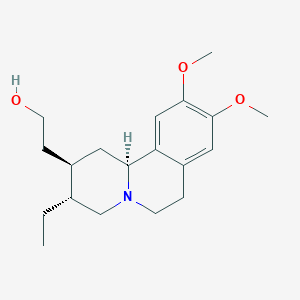

Protoemetinol

Beschreibung

Historical Context of Isoquinoline (B145761) Alkaloid Research

The study of isoquinoline alkaloids has a rich history, dating back to the early 19th century with the isolation of morphine from the opium poppy. nih.govrsc.org This discovery marked a turning point in medicine and chemistry, sparking extensive research into the diverse group of naturally occurring compounds characterized by the isoquinoline structural motif. nih.govrsc.org Historically, plants containing isoquinoline alkaloids have been a cornerstone of traditional medicine in various cultures. caringsunshine.com For instance, plants rich in these compounds were utilized in ancient Chinese and Ayurvedic practices for their analgesic and sedative properties. caringsunshine.com Similarly, Native American and European herbal traditions employed plants containing isoquinoline alkaloids like berberine (B55584) and sanguinarine (B192314) for their antimicrobial and anti-inflammatory effects. caringsunshine.com

These alkaloids are derived from the amino acids tyrosine or phenylalanine and exhibit a wide array of structural diversity, leading to their classification into various subgroups, including benzylisoquinolines, aporphines, and protoberberines. rsc.orgwikipedia.org Over the past two centuries, scientific inquiry has led to the isolation and identification of thousands of isoquinoline alkaloids, many of which possess significant pharmacological activities, such as antitumor, antimalarial, and antibacterial properties. nih.govrsc.org This has cemented their importance in drug discovery and development, with several derivatives currently used as pharmaceutical drugs. rsc.org

Protoemetinol's Position within the Benzoquinolizidine Alkaloid Class

This compound belongs to the benzo[a]quinolizidine class of alkaloids, a specific subgroup of the broader isoquinoline alkaloid family. cloudfront.netpharmaoffer.com The core structure of these compounds features a benzo[a]quinolizidine skeleton. This structural framework is biosynthetically interesting and has attracted considerable attention from synthetic chemists. cloudfront.net

This compound is specifically classified as an ipecac alkaloid, a group of benzoquinolizidine alkaloids primarily found in the plant families Alangiaceae, Icacinaceae, and Rubiaceae. chim.it It is a key biosynthetic intermediate in the formation of more complex ipecac alkaloids like emetine (B1671215) and cephaeline (B23452). researchgate.netnih.gov The biosynthesis of these alkaloids involves the coupling of dopamine (B1211576) with secologanin (B1681713) to form deacetylipecoside (B1200891), which is then further modified to produce this compound and subsequently other related alkaloids. nih.gov

Significance of this compound as a Research Subject

The significance of this compound in research stems primarily from its role as a crucial biosynthetic precursor. researchgate.netsu.ac.th It serves as a molecular building block for a variety of potent and biologically active alkaloids, including emetine, which has been used for its antiamoebic properties, and tubulosine (B1194177), known for its antitumor and antiviral activities. cloudfront.netresearchgate.net Understanding the biosynthesis of this compound and its conversion to these more complex molecules is a key area of research. researchgate.netresearchgate.net

Furthermore, this compound is a valuable target in total synthesis due to its strategic position as an intermediate. cloudfront.netclockss.orgjst.go.jp The development of synthetic routes to this compound provides a versatile platform for the synthesis of a wide range of 2,3-disubstituted benzo[a]quinolizidine alkaloids. cloudfront.net Researchers have developed various synthetic strategies, including those involving intramolecular Michael reactions and radical cyclizations, to achieve the stereoselective synthesis of this compound. clockss.orgjst.go.jprsc.org These synthetic efforts not only provide access to these important alkaloids for further biological study but also contribute to the advancement of synthetic methodology in organic chemistry. cloudfront.netwhiterose.ac.uk The structure of this compound, being identical to the core upper part of emetine and tubulosine, makes it an excellent intermediate for their synthesis. cloudfront.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₃ | nih.gov |

| Molecular Weight | 319.4 g/mol | nih.gov |

| IUPAC Name | 2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]ethanol | nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H29NO3 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]ethanol |

InChI |

InChI=1S/C19H29NO3/c1-4-13-12-20-7-5-15-10-18(22-2)19(23-3)11-16(15)17(20)9-14(13)6-8-21/h10-11,13-14,17,21H,4-9,12H2,1-3H3/t13-,14-,17-/m0/s1 |

InChI-Schlüssel |

HZYOXXWBFOLHRJ-ZQIUZPCESA-N |

Isomerische SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC |

Kanonische SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CCO)OC)OC |

Synonyme |

protoemetinol |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthesis of Protoemetinol

Plant Sources and Isolation Methodologies for Protoemetinol in Research

The extraction and isolation of this compound from plant sources typically involve classical acid-base extraction methods for alkaloids. scispace.com This process generally includes extracting the dried and pulverized plant material with an organic solvent or acidified water. scispace.com If a nonpolar solvent is used, the plant material is first made alkaline to free the alkaloids from their salt forms. scispace.com The resulting extract is then subjected to further purification steps, often involving chromatographic techniques to isolate this compound and other related alkaloids. acs.org

Carapichea ipecacuanha, a member of the Rubiaceae family, is a well-known source of ipecac alkaloids. biorxiv.orgwikipedia.org this compound is found in this plant, particularly in the rhizomes, where it serves as a precursor to emetine (B1671215) and cephaeline (B23452). biorxiv.orgeurekaselect.com The biosynthesis of this compound in C. ipecacuanha is a key area of study for understanding the production of these medicinally important compounds. biorxiv.org

Alangium salviifolium (synonym Alangium lamarckii), belonging to the family Cornaceae, is another significant natural source of this compound. su.ac.thbiorxiv.orgjocpr.com This thorny tree, native to India, produces a variety of alkaloids, with this compound being isolated from its fruits, stems, and roots. acs.orgjocpr.comdineshkhedkar.co.insci-hub.se In this plant, this compound is a precursor to alkaloids such as cephaeline, alangimarckine (B81914), and tubulosine (B1194177). biorxiv.org The presence of this compound in various parts of the plant, including the stems, has been confirmed through phytochemical analysis. sci-hub.se

Recent research has revealed that the biosynthesis of protoemetine (B1220032), and by extension this compound, has evolved independently in Carapichea ipecacuanha and Alangium salviifolium. biorxiv.orgresearchgate.net Although the general chemical steps to produce protoemetine are similar in both species, they utilize different monoterpene precursors. biorxiv.orgresearchgate.net C. ipecacuanha uses secologanin (B1681713), while A. salviifolium uses secologanic acid. biorxiv.org This leads to different initial intermediates in their respective biosynthetic pathways. biorxiv.org

Metabolite profiling has shown that protoemetine-derived alkaloids are present in the rhizomes of C. ipecacuanha and the roots of A. salviifolium. biorxiv.org A key intermediate, 6-O-Me-DAIIA (1S), on the route to protoemetine is found in both species, highlighting a point of convergence in their otherwise distinct pathways. biorxiv.org

Table 1: Comparison of this compound Biosynthesis in C. ipecacuanha and A. salviifolium

| Feature | Carapichea ipecacuanha | Alangium salviifolium |

|---|---|---|

| Order | Gentianales | Cornales |

| Primary Monoterpene Precursor | Secologanin | Secologanic Acid |

| Initial Pictet-Spengler Product | Deacetylisoipecoside (B1197507) (DAII) | Deacetylisoipecosidic Acid (DAIIA) |

| Location of Protoemetine-derived Alkaloids | Rhizomes | Root |

| Downstream Alkaloids | Cephaeline, Emetine | Cephaeline, Alangimarckine, Tubulosine |

Alangium salviifolium as a Source Organism

Elucidation of this compound Biosynthesis Pathways

The biosynthesis of this compound is a complex process that starts from the convergence of the shikimate and monoterpenoid secoiridoid pathways. It involves a series of enzymatic and potentially spontaneous reactions to construct the characteristic benzo[a]quinolizidine skeleton.

Early investigations into the biosynthesis of ipecac alkaloids laid the groundwork for understanding the formation of this compound. It was hypothesized that these alkaloids are derived from a Pictet-Spengler reaction between dopamine (B1211576) (or a related phenethylamine (B48288) derivative) and a secoiridoid monoterpene. researchgate.net This initial condensation reaction is crucial as it establishes the core tetrahydroisoquinoline structure of these alkaloids. biorxiv.org

The monoterpenoid secoiridoid pathway provides one of the key building blocks for this compound biosynthesis. dergipark.org.tr This pathway generates secologanin from geraniol (B1671447) through a series of enzymatic steps including hydroxylation, oxidation, glycosylation, and esterification. dergipark.org.tr In C. ipecacuanha, secologanin condenses with dopamine. biorxiv.org In A. salviifolium, it is the corresponding secologanic acid that reacts with dopamine. biorxiv.orgresearchgate.net

This initial reaction is a non-stereoselective Pictet-Spengler reaction, which can occur spontaneously and produces both the 1S and 1R stereoisomers. biorxiv.orgresearchgate.net this compound is derived from the 1S epimer. biorxiv.org The subsequent steps involve a series of methylations, deglycosylation, and reductions to form protoemetine, the aldehyde precursor to this compound. biorxiv.orgresearchgate.net The final step to yield this compound is the reduction of the aldehyde group of protoemetine. researchgate.net The elucidation of this complete pathway has been a significant breakthrough, revealing a fascinating case of convergent evolution in plant specialized metabolism. biorxiv.org

Key Enzymatic and Non-Enzymatic Transformations in Biosynthesis

The journey from primary metabolites to this compound involves several critical steps, each contributing to the final intricate structure of the molecule.

A pivotal step in the biosynthesis of ipecac alkaloids is the Pictet-Spengler reaction. biorxiv.orgresearchgate.netnumberanalytics.com This reaction involves the condensation of a β-arylethylamine, specifically dopamine, with a monoterpenoid component. nih.govresearchgate.netthermofisher.com In Carapichea ipecacuanha, the monoterpenoid used is secologanin, while in Alangium salviifolium, it is secologanic acid. biorxiv.orgresearchgate.net This condensation leads to the formation of the characteristic tetrahydroisoquinoline scaffold of these alkaloids. numberanalytics.comthermofisher.comnumberanalytics.com Interestingly, evidence suggests that this initial Pictet-Spengler reaction may occur non-enzymatically and non-stereoselectively in both plant species. biorxiv.orgresearchgate.netnih.gov This non-stereoselective nature results in the production of both the 1R and 1S stereoisomers. biorxiv.orgresearchgate.netnih.gov

Following the initial non-stereoselective Pictet-Spengler reaction, the biosynthetic pathway to this compound proceeds through a series of stereoselective transformations. biorxiv.orgresearchgate.net this compound itself is derived specifically from the 1S epimer of the initial condensation product. biorxiv.orgresearchgate.net The 1R epimer is shunted into a different metabolic fate, leading to the formation of other alkaloids like ipecoside (B1585364) in C. ipecacuanha. biorxiv.orgthieme-connect.com This stereochemical divergence highlights the precise enzymatic control that governs the later stages of the biosynthetic pathway. biorxiv.org The stereoselective synthesis of (-)-protoemetinol has also been achieved in the laboratory, underscoring the importance of controlling the stereochemistry at multiple centers. cloudfront.netresearchgate.net

The pathway to this compound involves crucial enzymatic modifications, including O-methylation and deglycosylation. nih.govbiorxiv.orgresearchgate.net After the initial Pictet-Spengler condensation, the 1S-epimer undergoes O-methylation. biorxiv.orgresearchgate.net In both C. ipecacuanha and A. salviifolium, a 6-O-methylation step occurs prior to deglycosylation. biorxiv.org This is followed by the removal of the glucose moiety, a process known as deglycosylation, which is catalyzed by specific glucosidases. nih.govbiorxiv.org For instance, in C. ipecacuanha, a glucosidase named CiS6DGD has been identified that specifically acts on the 6-O-methylated intermediate. biorxiv.org This is distinct from another glucosidase, CiDGD, which acts on the 1R-derived stereoisomer, ipecoside. biorxiv.org The order of these reactions, with methylation preceding deglycosylation, is critical for the formation of this compound. biorxiv.org Further methylation steps occur later in the pathway, converting 10-O-demethylprotoemetine to protoemetine. biorxiv.orgbiorxiv.org

The biosynthesis of this compound also includes key reductive steps. biorxiv.orgresearchgate.net Following deglycosylation of the 6-O-methylated intermediate, the resulting aglycone undergoes a two-step reduction. biorxiv.org This reduction is catalyzed by a medium-chain reductase in both C. ipecacuanha (CiDR1) and A. salviifolium (AsDR1). biorxiv.org This enzymatic reduction is a critical transformation leading towards the final this compound structure. In laboratory settings, the final step in some synthetic routes to this compound also involves a reduction. nih.gov

Enzymatic Methylations and Deglycosylations

Genetic and Molecular Basis of this compound Biosynthesis

Recent research has shed light on the genes and enzymes responsible for the intricate biosynthetic pathway of this compound.

Identification of Candidate Genes for Pathway Enzymes

Through transcriptomic analysis and co-expression studies, several candidate genes encoding the enzymes of the this compound biosynthetic pathway have been identified in both Carapichea ipecacuanha and Alangium salviifolium. biorxiv.orgresearchgate.net These include genes for O-methyltransferases (OMTs), glucosidases, and reductases. biorxiv.orgresearchgate.net

In C. ipecacuanha, previously identified OMT genes (CiDOMT1, CiDOMT2, and CiDPOMT) and a glucosidase (CiDGD) were further investigated. researchgate.net Co-expression analysis with CiDOMT1 led to the identification of a new glucosidase, CiS6DGD, which is crucial for the this compound pathway, along with a reductase (CiDR1) and an ipecoside synthase (CiIpS). biorxiv.orgresearchgate.net

In A. salviifolium, where no pathway genes were previously reported, researchers mined the transcriptome for orthologs of precursor-generating enzymes. researchgate.net Using tyrosine decarboxylase (TyrDC) as a bait for co-expression analysis, they identified O-methyltransferases (AsDOMT1, AsDOMT2), a reductase (AsDR1), and a glucosidase (AsS6DGD) involved in this compound biosynthesis. biorxiv.org

Phylogenetic analyses of these identified enzymes from both species have revealed that the biosynthetic pathways for ipecac alkaloids, including this compound, have evolved independently in these two distantly related plants. biorxiv.orgresearchgate.netnih.gov

Transient Expression Systems for Pathway Deconvolution (e.g., N. benthamiana)

The elucidation of complex biosynthetic pathways, such as that of this compound, has been significantly advanced by the use of transient expression systems. The plant Nicotiana benthamiana is a widely used model for this purpose. By transiently expressing candidate genes from the source organisms, researchers can reconstruct metabolic pathways in a controlled, heterologous system.

Recent studies have successfully deconvoluted the complete biosynthetic pathway leading to protoemetine, the immediate precursor to this compound, in both Carapichea ipecacuanha and Alangium salviifolium using this approach. biorxiv.org The methodology involves the combinatorial expression of identified gene candidates in N. benthamiana leaves, followed by the infiltration of necessary substrates. biorxiv.orgresearchgate.net For instance, to reconstruct the C. ipecacuanha pathway, a mixture of deacetylisoipecoside (DAII) and deacetylipecoside (B1200891) (DAI) was infiltrated into the leaves expressing the relevant biosynthetic genes. researchgate.net Similarly, for the A. salviifolium pathway, a mixture of deacetylisoipecosidic acid (DAIIA) and deacetylipecosidic acid (DAIA) was used. researchgate.net

The products of these transient expression experiments are then analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This allows for the identification of metabolic intermediates and the final products, thereby confirming the function of the expressed enzymes and the sequence of reactions. The identity of this compound produced in N. benthamiana has been confirmed by comparing its mass spectrometry fragmentation patterns with that of an authentic standard. researchgate.net This powerful technique has been instrumental in discovering the complete pathway and understanding the specific roles of various enzymes involved. biorxiv.orgresearchgate.net

Characterization of Biosynthetic Enzymes Involved

The biosynthesis of this compound from its foundational precursors involves a series of enzymatic reactions, including methylation, deglycosylation, and reduction. biorxiv.org Several key enzymes that catalyze these transformations have been identified and characterized.

In Carapichea ipecacuanha (syn. Psychotria ipecacuanha), O-methyltransferases (OMTs) play a crucial role. Three specific OMTs, designated IpeOMT1, IpeOMT2, and IpeOMT3, have been shown to be sufficient for all O-methylation steps in the biosynthesis of ipecac alkaloids. nih.gov These enzymes are closely related to flavonoid OMTs. nih.gov Specifically, the biosynthesis of emetine, a downstream product of this compound, involves the 6-O-methylation of N-deacetylisoipecoside by IpeOMT1. nih.gov More recent research has identified another OMT, CiDOMT1, which is responsible for the 6-O-methylation of deacetylisoipecosidic acid (DAIIA). biorxiv.org

The table below summarizes the key enzymes identified in the this compound biosynthetic pathway.

| Enzyme Class | Specific Enzyme(s) | Organism | Function | Reference(s) |

| O-Methyltransferase (OMT) | IpeOMT1, IpeOMT2, IpeOMT3 | Psychotria ipecacuanha | Catalyze various O-methylation reactions in ipecac alkaloid biosynthesis. | nih.gov |

| CiDOMT1 | Carapichea ipecacuanha | Catalyzes 6-O-methylation of DAIIA. | biorxiv.org | |

| AsDOMT1, AsDOMT2 | Alangium salviifolium | Catalyzes 6-O-methylation of DAIIA. | biorxiv.org | |

| β-D-Glucosidase | Ipeglu1 | Psychotria ipecacuanha | Catalyzes the deglycosylation of methylated intermediates. | nih.gov |

Evolutionary Aspects of this compound Biosynthesis

The biosynthesis of ipecac alkaloids, including this compound, presents a fascinating case of chemical convergence in the plant kingdom.

Independent Pathway Evolution in Distantly Related Plant Lineages

This compound and related ipecac alkaloids are found in two distantly related plant species: Carapichea ipecacuanha of the order Gentianales and Alangium salviifolium of the order Cornales. biorxiv.orgresearchgate.net Research has conclusively demonstrated that the biosynthetic pathway leading to the core intermediate, protoemetine, evolved independently in these two lineages. biorxiv.org

Although the synthesis in both species follows the same fundamental chemical logic, they utilize distinct monoterpene precursors. biorxiv.orgresearchgate.net In C. ipecacuanha, the biosynthesis begins with the Pictet-Spengler reaction between dopamine and the monoterpenoid secologanin. biorxiv.org In contrast, A. salviifolium appears to use the corresponding acid, secologanic acid, for the initial condensation with dopamine. researchgate.net This use of different starting materials is a key piece of evidence supporting the independent evolution of the pathway. biorxiv.orgresearchgate.net

The initial Pictet-Spengler reaction in both species is non-enzymatic and non-stereoselective, producing both the 1S (iso) and 1R (epi-iso) stereoisomers. researchgate.net The subsequent biosynthetic machinery in each plant has evolved to process these isomers, with the 1S epimer ultimately leading to the formation of protoemetine and its derivatives. biorxiv.orgresearchgate.net

The table below highlights the distinct starting materials in the two plant lineages.

| Feature | Carapichea ipecacuanha (Gentianales) | Alangium salviifolium (Cornales) | Reference(s) |

| Monoterpene Precursor | Secologanin | Secologanic Acid | biorxiv.orgresearchgate.net |

| Initial Pictet-Spengler Adducts | Deacetylisoipecoside (DAII) & Deacetylipecoside (DAI) | Deacetylisoipecosidic acid (DAIIA) & Deacetylipecosidic acid (DAIA) | researchgate.net |

Chemical Synthesis and Stereochemical Control of Protoemetinol

Strategies for Total Synthesis of Protoemetinol

The synthesis of this compound has been approached through diverse methodologies, each aiming to efficiently construct its tricyclic framework and establish the correct stereochemistry.

Retrosynthetic Approaches to the Benzoquinolizidine Core

Retrosynthetic analysis of this compound reveals several key disconnections to simplify the target molecule into readily available starting materials. A common strategy involves disconnecting the benzo[a]quinolizidine core to a tetrahydroisoquinoline precursor and a C4-unit that forms the third ring. whiterose.ac.uk The construction of this tricyclic system has been achieved through various cyclization reactions, including the Pictet-Spengler and Bischler-Napieralski reactions, which are classic methods for synthesizing tetrahydroisoquinolines. mdpi.comnih.gov More contemporary approaches have utilized radical cyclizations and N-acyliminium ion cyclizations to form the core structure. whiterose.ac.ukrsc.orgsu.ac.th

Key retrosynthetic disconnections often target the bonds formed during the crucial cyclization step. For instance, in syntheses involving N-acyliminium ion cyclization, the bond between the aromatic ring and the quinolizidine (B1214090) nitrogen is formed in the key step. mdpi.comsu.ac.th Radical cyclization strategies, on the other hand, might form a carbon-carbon bond within the newly formed six-membered ring. whiterose.ac.ukrsc.org

Early Approaches to this compound Synthesis

Early synthetic efforts toward this compound often involved multi-step sequences and laid the groundwork for more refined, stereocontrolled methods. A formal synthesis of racemic this compound was reported, showcasing the feasibility of constructing the core structure. scribd.comresearchgate.net These initial routes provided valuable insights into the reactivity of key intermediates and the challenges associated with controlling stereochemistry. Some of these early methods included the use of intramolecular Michael reactions to stereoselectively form the tricyclic system. jst.go.jp

Convergent and Linear Synthesis Methodologies

Both linear and convergent strategies have been successfully employed in the total synthesis of this compound. scholarsresearchlibrary.com

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step from a single starting material. Several syntheses of this compound follow a linear path, where the tetrahydroisoquinoline core is first constructed and then elaborated to form the final product. researchgate.net For example, a five-step linear synthesis from a dihydroisoquinoline has been reported. researchgate.net

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more fragments, which are then coupled together at a late stage. scholarsresearchlibrary.com This can be more efficient for complex molecules. In the context of this compound, a convergent strategy might involve the synthesis of a substituted tetrahydroisoquinoline fragment and a separate side chain, which are then joined. Some syntheses have utilized cross-metathesis reactions to link key fragments, embodying a convergent approach. researchgate.net A chiral pentenolide-based unified synthesis has also been developed to access dihydrocorynantheal, dihydrocorynantheol, protoemetine (B1220032), and this compound. ucas.edu.cnacs.org

Asymmetric and Stereoselective Synthesis of this compound

Controlling the stereochemistry at the three chiral centers of this compound is a major challenge. Modern synthetic strategies have increasingly focused on asymmetric and stereoselective methods to produce enantiomerically pure this compound.

Enantiodivergent Synthetic Routes

Enantiodivergent synthesis allows for the selective production of either enantiomer of a target molecule from a single chiral starting material. mdpi.comnih.gov This is particularly valuable for creating stereoisomeric libraries for biological screening. An enantiodivergent synthesis of benzoquinolizidinones, key intermediates for this compound, has been developed starting from L-glutamic acid. mdpi.comsemanticscholar.orgnih.gov This strategy relies on an aldol (B89426) reaction of a chiral glutarimide (B196013) intermediate, which produces a mixture of syn and anti-adducts. Subsequent regioselective reduction and N-acyliminium ion cyclization of these diastereomers lead to products with opposite absolute configurations at the C11b position. mdpi.comnih.gov A final Cope elimination converts these diastereomers into the desired enantiomers. mdpi.comnih.gov Another stereodivergent strategy has been developed for the synthesis of corynantheine (B231211) and ipecac alkaloids, including (-)-protoemetinol, from common starting materials. scispace.comdiva-portal.org

Diastereoselective Cyclization Reactions (e.g., N-acyliminium ion cyclization)

Diastereoselective cyclization reactions are crucial for establishing the relative stereochemistry of the chiral centers in this compound. The N-acyliminium ion cyclization has emerged as a powerful tool in this regard. mdpi.comsu.ac.thnih.gov This reaction involves the intramolecular cyclization of an N-acyliminium ion onto an aromatic ring. mdpi.com The stereochemical outcome of this cyclization can be controlled by the existing stereocenters in the precursor molecule. mdpi.com

For instance, in the enantiodivergent synthesis mentioned above, the syn- and anti-aldol adducts lead to different conformations of the N-acyliminium ion intermediate, resulting in the formation of opposite C11b stereoisomers. mdpi.com The stereoselectivity of these cyclizations is often high, providing a reliable method for constructing the benzo[a]quinolizidine core with the desired stereochemistry. nih.govacs.orgacs.org

Intramolecular Michael Reactions in Stereoselective Synthesis

The intramolecular Michael reaction has proven to be a powerful tool for the stereocontrolled construction of the tricyclic framework of this compound. In one approach, the intramolecular Michael reaction of a specific ketoamide, synthesized from 3,4-dihydro-6,7-dimethoxyisoquinoline, yielded a tricyclic compound with a trans relationship between the C2-H and C3-H protons. clockss.org This intermediate was then converted to (±)-protoemetinol. clockss.org Another study demonstrated that the intramolecular Michael reaction of a different substrate stereoselectively produced a tricyclic compound that served as a key intermediate for the synthesis of both (±)-protoemetinol and (±)-emetine. jst.go.jpjst.go.jp The stereoselective formation of an emetine (B1671215) precursor was also achieved through a sequence involving an intramolecular Michael reaction, reduction of a ketone, and removal of a carbomethoxy group. jst.go.jp

A notable application of this strategy involves the cyclization of an enone, formed by reacting a secondary amine with methyl vinyl ketone, in the presence of pyrrolidine (B122466) to furnish the tricyclic core. clockss.org This method highlights the efficiency of the intramolecular Michael addition in establishing the requisite stereochemistry of the benzoquinolizidine system. clockss.orgmolaid.com

Radical Cyclizations for Stereocontrol

Highly stereocontrolled radical cyclizations have been effectively utilized in the asymmetric total synthesis of (–)-protoemetinol. rsc.org One such strategy involved the radical cyclization of (E)-α,β-unsaturated esters, which produced a mixture of trans- and cis-lactones. rsc.org However, employing (Z)-esters for the cyclization led to the synthesis of the trans-lactone with high stereoselection. rsc.org This lactone was then enantioselectively transformed into (–)-protoemetinol. rsc.org

Aza-Claisen Rearrangement and Transannulation in Synthesis

A concise and stereoselective total synthesis of (–)-protoemetinol has been accomplished using an aza-Claisen rearrangement (ACR) followed by an acid-catalyzed transannulation as key steps. cloudfront.net This strategy efficiently constructs the benzo[a]quinolizidine skeleton and sets the three crucial stereogenic centers. cloudfront.net The synthesis commences from a known homoallylic amine, and the ACR precursor is prepared using cross-metathesis. cloudfront.net The subsequent amide enolate-induced ACR and transannulation cascade provides a unified and versatile route to 2,3-disubstituted benzo[a]quinolizidines. cloudfront.netexlibrisgroup.com

The aza-Claisen rearrangement itself has been a subject of optimization studies, with research showing that employing iPrMgCl as a base instead of lithium hexamethyldisilazane (B44280) (LHMDS) can lead to significant improvements. mdpi.com This enhancement is attributed to the increased bulkiness of the resulting alkoxide moiety, which influences the conformation of the transition state. mdpi.com Furthermore, a substrate-controlled stereoselective transannulation of an azoninone intermediate, formed via an aza-Claisen rearrangement-induced ring expansion, has also been a key feature in the asymmetric synthesis of related polyhydroxylated indolizidine alkaloids. acs.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of this compound and related alkaloids. scispace.com One prominent approach utilizes an O-trimethylsilyl (TMS)-protected diphenylprolinol-catalyzed Michael addition of a functionalized alkylidene malonate to an aldehyde. sigmaaldrich.comnih.gov The resulting adduct serves as a common intermediate for the assembly of various alkaloids, including the total syntheses of corynantheidol, dihydrocorynantheol, this compound, and protoemetine. sigmaaldrich.comnih.gov The key steps following the organocatalytic Michael addition include condensation with dimethoxyphenethylamine and a subsequent Bischler-Napieralski cyclization and reduction. sigmaaldrich.comnih.gov

Another organocatalytic strategy involves a one-pot asymmetric Michael addition/Pictet-Spengler reaction, which has been successfully applied to the divergent total synthesis of several monoterpenoid indole (B1671886) alkaloids. acs.org This demonstrates the potential of organocatalytic cascade reactions to efficiently construct complex molecular architectures with high stereocontrol. acs.orgresearchgate.net

Synthesis of this compound Analogues and Derivatives for Research

The versatile synthetic routes developed for this compound have been extended to the preparation of a variety of analogues and derivatives. These efforts are driven by the quest for compounds with novel or improved biological activities and to probe the structure-activity relationships of this important class of alkaloids.

Modifications to the Benzoquinolizidine Skeleton

Synthetic strategies have been developed to allow for modifications to the core benzoquinolizidine skeleton of this compound. For instance, a stereodivergent strategy has enabled the preparation of not only Ipecac alkaloids like (–)-protoemetinol but also their non-natural analogues. diva-portal.org This approach provides access to a range of compounds with varied substitution patterns on the benzoquinolizidine framework. diva-portal.org

Furthermore, methods have been reported for the synthesis of functionalized benzoquinolizidine derivatives with complementary relative stereochemistries. researchgate.net One such approach involves the conjugate addition to an α,β-unsaturated tetrahydroisoquinoline substrate. researchgate.net Another strategy focuses on the synthesis of benzoquinolizidinone systems in both enantiomeric forms from L-glutamic acid, allowing for the introduction of different functionalities. researchgate.net The development of catalytic iron-mediated enediene carbocyclizations also opens up avenues for preparing homologues and analogues of (–)-protoemetinol. capes.gov.br

Stereochemical Variation in Synthetic Targets

The control over stereochemistry is a central theme in the synthesis of this compound analogues. Synthetic routes have been designed to intentionally vary the stereochemistry at different chiral centers to produce epimers and other stereoisomers. A stereodivergent total synthesis has been reported that provides access to (–)-protoemetinol as well as its epimers. diva-portal.org

Organocatalytic approaches have also been instrumental in achieving stereochemical diversity. For example, an enantioselective synthesis of dihydrocorynantheol and this compound has been developed via iminio catalysis. scispace.com The use of different organocatalysts and reaction conditions allows for the selective formation of different stereoisomers. The aza-Claisen rearrangement strategy has also been employed to synthesize 3-epi-protoemetinol, showcasing the tunability of this method for accessing different stereochemical outcomes. jst.go.jp

Methodological Advancements in this compound Synthesis

The quest for more efficient and selective methods for constructing the this compound skeleton has led to the development of several innovative synthetic strategies. These approaches aim to overcome the challenges associated with controlling the relative and absolute stereochemistry of the molecule's multiple chiral centers.

Key advancements include the use of organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. For instance, an organocatalytic approach utilizing an O-trimethylsilyl (TMS)-protected diphenylprolinol has been successfully employed. scispace.com This method involves the Michael addition of a functionalized alkylidene malonate and n-butanal to create a key aldehyde intermediate, which is then elaborated to this compound through steps including condensation with dimethoxyphenethylamine and a Bischler-Napieralski cyclization. scispace.com

Another significant development is the use of stereodivergent strategies. These methods allow for the synthesis of multiple stereoisomers from a common starting material by carefully selecting catalysts and reaction conditions. One such strategy relies on an enantioselective and diastereodivergent one-pot cascade sequence to construct the core alkaloid skeleton with high stereocontrol. scispace.comnih.govdiva-portal.org This approach is particularly powerful as it provides access to different epimers of quinolizidine alkaloids. nih.govdiva-portal.org

Furthermore, concise total syntheses of (-)-protoemetinol have been achieved through multi-step sequences from known starting materials. diva-portal.org One such synthesis utilizes an aza-Claisen rearrangement and an acid-catalyzed transannulation as key steps to establish the benzo[a]quinolizine skeleton and its three stereogenic centers. diva-portal.org Radical cyclizations have also been employed to construct the core structure with high stereocontrol. rsc.org

More recent innovations include the development of one-pot, three-component cascade reactions that combine multiple transformations in a single vessel. This biomimetic approach, involving a Michael/Pictet-Spengler/lactamization cascade, has enabled the expeditious synthesis of (-)-protoemetinol and related alkaloids in just a few steps. diva-portal.orgresearchgate.net These multi-component strategies represent a significant step forward in terms of efficiency and resource utilization.

In the context of this compound synthesis, there has been a clear trend towards protecting-group-free strategies. Early synthetic approaches often relied on protecting groups for hydroxyl and amine functionalities. For example, syntheses might involve the use of a carbomethoxy group on a nitrogen atom, which would later be removed. jst.go.jp

More advanced methodologies have successfully circumvented the need for such protecting groups. A notable example is a stereodivergent strategy that emphasizes the exclusion of protecting groups and minimizes the isolation and purification of intermediates. scispace.comnih.govdiva-portal.org This is achieved through carefully designed cascade reactions where the reaction conditions for one step are compatible with the functional groups present for the subsequent transformation. nih.govdiva-portal.org The development of one-pot, three-component cascade reactions further highlights this trend, enabling the rapid assembly of the complex core structure without the need for intermediate protection. diva-portal.orgresearchgate.net

The table below illustrates the evolution of synthetic strategies, highlighting the move towards minimizing protecting group usage in the synthesis of this compound and related alkaloids.

| Synthetic Strategy | Key Reactions | Protecting Groups | Reference |

| Intramolecular Michael Reaction | Intramolecular Michael addition, Dieckmann condensation | N-carbomethoxy | jst.go.jp |

| Organocatalytic Approach | Michael addition, Bischler-Napieralski cyclization | O-trimethylsilyl (TMS) | scispace.com |

| Stereodivergent Synthesis | Enantioselective and diastereodivergent one-pot cascade | Focus on excluding protecting groups | nih.govdiva-portal.org |

| One-Pot Cascade Reaction | Michael/Pictet–Spengler/lactamization cascade | Protecting-group-free | diva-portal.orgresearchgate.net |

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of total synthesis. Key aspects include the use of catalytic instead of stoichiometric reagents, the minimization of waste, and the use of environmentally benign solvents.

Several modern syntheses of this compound embody these principles. The shift from stoichiometric reagents to catalytic methods is a cornerstone of these green approaches. For example, the use of organocatalysis and metal-based catalysts in small, recyclable amounts significantly reduces waste compared to classical stoichiometric reactions. scispace.comdiva-portal.org

A major contributor to waste in chemical synthesis is the use of solvents for reactions and purifications. Strategies that minimize solvent use, such as one-pot reactions, are therefore highly desirable from a green chemistry perspective. diva-portal.orgresearchgate.net By combining multiple synthetic steps into a single reaction vessel, these methods reduce the need for intermediate work-up and purification steps, thereby decreasing solvent consumption and waste generation. nih.govdiva-portal.org The focus on limiting the isolation and purification of intermediates in some stereodivergent syntheses of this compound is a prime example of this principle in action. nih.govdiva-portal.org

The efficiency of a synthesis from a green chemistry standpoint can be evaluated using various metrics. While detailed calculations for every this compound synthesis are not always reported, the principles of high atom economy (maximizing the incorporation of material from the reactants into the final product) and low E-Factor (measuring the amount of waste produced per unit of product) are central to the improved strategies. The development of cascade reactions and protecting-group-free syntheses directly contributes to a higher atom economy and a lower E-Factor.

The table below summarizes the application of green chemistry principles in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Research Finding |

| Catalysis | Use of organocatalysts and transition metal catalysts. | Enables asymmetric synthesis with high efficiency and reduces reliance on stoichiometric reagents. scispace.comdiva-portal.org |

| Atom Economy | Maximized through cascade and one-pot reactions. | Combining multiple steps minimizes the number of reagents and byproducts, leading to higher atom economy. diva-portal.orgresearchgate.net |

| Waste Reduction | Minimization of protecting groups and purification steps. | Protecting-group-free strategies and one-pot procedures reduce the number of synthetic steps and the associated waste from solvents and reagents. nih.govdiva-portal.org |

| Process Efficiency | Development of expeditious synthetic routes. | One-pot, three-component reactions significantly shorten the overall synthesis, leading to higher throughput and less resource consumption. diva-portal.orgresearchgate.net |

Protoemetinol As a Key Biosynthetic Intermediate and Precursor

Role in the Biosynthesis of Emetine (B1671215) and Cephaeline (B23452)

Protoemetinol is a pivotal intermediate in the biosynthetic pathway leading to the ipecac alkaloids, emetine and cephaeline. researchgate.net These compounds are well-known for their emetic and anti-protozoal properties. The biosynthesis of emetine and cephaeline from this compound involves a series of enzymatic reactions that ultimately lead to the formation of these complex molecules. researchgate.net

The journey from this compound to emetine and cephaeline begins with its conversion to protoemetine (B1220032). biorxiv.org This conversion is a critical step that sets the stage for the subsequent formation of the final alkaloid structures. In the plant Carapichea ipecacuanha, protoemetine is further metabolized to produce both cephaeline and emetine. biorxiv.org Similarly, in Alangium salviifolium, protoemetine serves as a precursor to cephaeline, as well as other alkaloids like alangimarckine (B81914) and tubulosine (B1194177). biorxiv.org

The general pathway involves the condensation of protoemetine with dopamine (B1211576), which is derived from the amino acids tyrosine or DOPA. researchgate.net This condensation reaction is a key step in the formation of the characteristic isoquinoline (B145761) structures of emetine and cephaeline. researchgate.net

The stereochemistry of this compound and its derivatives plays a critical role in the biosynthetic pathway. The initial Pictet-Spengler reaction that forms the precursor to this compound is not stereoselective, producing both 1R and 1S stereoisomers. biorxiv.orgresearchgate.net The fate of these stereoisomers diverges significantly.

The (S)-epimer of the precursor undergoes a series of reactions, including methylation, deglycosylation, reduction, and de-esterification (in C. ipecacuanha), to form protoemetine. biorxiv.org This (S)-derived protoemetine is then converted into the biologically active alkaloids emetine and cephaeline. biorxiv.org In contrast, the (R)-epimer is shunted into a different pathway. In C. ipecacuanha, it is N-acetylated to form ipecoside (B1585364), while in A. salviifolium, it is converted to 6-O-Me-deacetylipecosidic acid or 7-O-Me-deacetylipecosidic acid. researchgate.net This stereochemical divergence highlights the high specificity of the enzymes involved in the downstream pathways.

Conversion Pathways from this compound to Downstream Alkaloids

Precursor to Other Monoterpenoid Indole (B1671886) Alkaloids (e.g., Protoemetine, Tubulosine)

Beyond its role in emetine and cephaeline synthesis, this compound is a precursor to a broader range of monoterpenoid indole alkaloids. As mentioned, it is first converted to protoemetine, a central intermediate. biorxiv.org From protoemetine, various plant species can synthesize a diverse array of alkaloids. For instance, Alangium salviifolium utilizes protoemetine to produce not only cephaeline but also tubulosine and alangimarckine. biorxiv.org Tubulosine, another biologically active alkaloid, shares a common biosynthetic origin with emetine, underscoring the importance of this compound as a branching point in alkaloid biosynthesis. biorxiv.orgrsc.org

Research on Enzymes Catalyzing Downstream Conversions of this compound

Significant research has focused on identifying and characterizing the enzymes responsible for the conversion of this compound and its downstream products. While the initial Pictet-Spengler reaction is believed to be non-enzymatic, the subsequent steps are catalyzed by specific enzymes. biorxiv.org For example, O-methyltransferases are involved in the methylation steps of the pathway. biorxiv.org Recent studies have identified specific O-methyltransferase genes in both C. ipecacuanha and A. salviifolium that are crucial for the biosynthesis of ipecac alkaloids. biorxiv.orgbiorxiv.org

Furthermore, research has pointed to the involvement of cytochrome P450 enzymes and oxidoreductases in the complex rearrangements and transformations that occur downstream of this compound. researchgate.net The elucidation of these enzymatic steps is crucial for understanding the complete biosynthetic pathway and for potential applications in metabolic engineering.

Implications for Metabolic Engineering of Alkaloid Production

The detailed understanding of the biosynthetic pathway from this compound to various alkaloids opens up exciting possibilities for metabolic engineering. researchgate.net By manipulating the genes encoding the key enzymes in this pathway, it may be possible to increase the production of valuable alkaloids like emetine and tubulosine in their native plant species or even in heterologous systems like yeast or other plants. nih.gov

For example, overexpressing the genes for the enzymes that catalyze the rate-limiting steps in the pathway could lead to higher yields of the desired alkaloids. nih.gov Conversely, knocking out or downregulating the genes responsible for the synthesis of unwanted side products could channel the metabolic flux towards the production of the target compounds. nih.gov The discovery of a vacuolar exporter that transports a precursor of protoemetine suggests that engineering transport mechanisms could also be a viable strategy to enhance alkaloid production. biorxiv.org The foundation laid by the study of this compound and its conversion pathways is therefore essential for the future development of sustainable and efficient methods for producing these medicinally important compounds. researchgate.net

Advanced Structural Characterization and Stereochemical Analysis of Protoemetinol

Determination of Absolute and Relative Stereochemistry

The spatial arrangement of atoms and functional groups in protoemetinol is critical to its chemical identity and biological role. The determination of its stereochemistry relies on a multi-pronged approach, where different analytical techniques provide complementary information.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. wikipedia.orgyoutube.com This "through-space" correlation is fundamental for determining the relative stereochemistry of molecules like this compound. libretexts.org In a NOESY experiment, cross-peaks indicate dipolar coupling between nuclei that are typically within 5 Å of each other, allowing for the establishment of stereochemical relationships in largely rigid molecular systems. capes.gov.br

In the context of this compound and its synthetic intermediates, NOESY experiments have been instrumental. For example, during synthetic studies, the relative stereochemistry of key tricyclic precursors was determined by observing specific NOESY correlations. whiterose.ac.uk One study assigned the relative configuration of a major diastereoisomer based on a NOESY correlation between the protons of a vinyl group (CH=CH₂) and an adjacent ester-containing side chain (CH₂CO₂CH₃). whiterose.ac.uk In another key intermediate, NOESY data showed correlations between specific protons (designated Ha, Hb, and Hc), confirming a cis-relationship consistent with a chair-like transition state during a radical cyclization reaction, which ultimately sets the correct stereochemistry for this compound. whiterose.ac.uk Similarly, the relative stereochemistry of diastereomeric products in redox-annulation reactions leading to (-)-protoemetinol was determined using both COSY and NOESY NMR. acs.orgnih.govacs.org

Key NOESY correlations observed in the analysis of this compound precursors and related alkaloids are summarized below.

| Interacting Protons/Groups | Implied Spatial Proximity | Reference |

| Alkene CH=CH₂ and CH₂CO₂CH₃ | These groups are on the same face of the ring system. | whiterose.ac.uk |

| H-13a and H-12a | Proves the cis-fusion of the quinolizidine (B1214090) ring system. | sci-hub.se |

| Hβ-13 and H-8a | Indicates these protons are co-facial. | sci-hub.se |

| H-11b and H-3 (benzoquinolizidinone core) | Confirms the relative configuration in the tricyclic product. | mdpi.com |

While NMR techniques like NOESY are excellent for determining relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous evidence for both the relative and absolute configuration of a chiral molecule. wikipedia.orgresearchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, confirming its connectivity and spatial arrangement. mit.edu

The determination of absolute configuration is possible through the anomalous scattering effect, an interaction between X-ray photons and the core electrons of the atoms, which becomes significant for heavier atoms. mit.edu Modern techniques have made it possible to determine absolute configurations even for molecules containing only oxygen as the heaviest atom, provided high-quality crystals are available. mit.edu In the synthesis of complex molecules like this compound, the absolute configuration is often confirmed by performing X-ray diffraction on a suitable crystalline derivative or intermediate. nsf.govwisc.edu For instance, in a catalytic intramolecular conjugate addition study, the absolute configuration of cyclization products, which are precursors to related alkaloid structures, was unequivocally determined by X-ray diffraction analysis of their crystalline derivatives. nsf.govwisc.edu Likewise, in divergent total syntheses, the absolute and relative stereochemistry of key intermediates on the path to related indole (B1671886) alkaloids has been confirmed by X-ray crystallographic analysis. nih.gov This crystallographic data provides a solid anchor point, allowing the stereochemistry of subsequent products, including the final natural product, to be assigned with high confidence.

Enantiomeric purity, or enantiomeric excess (ee), is a critical parameter in asymmetric synthesis, quantifying the predominance of one enantiomer over the other. libretexts.org For the synthesis of a specific enantiomer, such as (-)-protoemetinol, it is essential to measure and confirm its enantiomeric purity. acs.orgnih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this assessment. mdpi.com In this technique, the enantiomers of a compound exhibit different affinities for the chiral selector in the column, leading to different retention times and allowing for their separation and quantification. libretexts.org

In a reported asymmetric synthesis of (-)-protoemetinol, the enantiomeric excess of a key precursor, (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal, was determined by chiral HPLC analysis. acs.orgnih.gov The specific conditions used in this analysis are detailed in the table below, demonstrating the precise control and analytical rigor required in modern asymmetric synthesis. Subsequent steps in the synthesis were carefully designed to ensure that this high level of enantiomeric purity was maintained through to the final product. acs.orgnih.gov

| Parameter | Condition | Reference |

| Column | Daicel Chiralcel OD-H | acs.orgnih.gov |

| Mobile Phase | n-hexane/i-PrOH = 90/10 | acs.orgnih.gov |

| Flow Rate | 1.0 mL/min | acs.orgnih.gov |

| Detection | UV at 210 nm | acs.orgnih.gov |

| Result | tR = 22.4 min (minor), tR = 32.9 min (major) | acs.orgnih.gov |

| Enantiomeric Excess (ee) | 96% | acs.orgnih.gov |

X-ray Crystallography for Stereochemical Confirmation (if non-basic ID)

Conformational Analysis of this compound and Related Structures

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For flexible molecules like ipecac alkaloids, understanding the preferred conformation is essential as it often correlates with biological activity. nih.gov

Studies on this compound and related ipecac alkaloids have shown that these molecules favor non-planar structures. nih.gov The conformational equilibria of related indole alkaloids have been studied in detail using dynamic NMR spectroscopy and computational methods. acs.org For instance, analysis of dihydrocorynantheine (B1227059) revealed the presence of two distinct conformers at room temperature due to slow rotation of a side chain. acs.org In synthetic routes toward this compound-type structures, the stereochemical outcome of key reactions is often dictated by the adoption of a specific low-energy transition state conformation, such as a chair-like arrangement in cyclization steps. whiterose.ac.ukmdpi.com In the synthesis of benzoquinolizidinone systems, the stereochemical outcome was rationalized by considering either a half-chair or a twisted-boat conformation in the transition state of an N-acyliminium ion cyclization. mdpi.com

Theoretical Calculations in Structural Elucidation

Theoretical calculations, particularly those using Density Functional Theory (DFT), have become an indispensable tool for elucidating complex chemical structures and reaction mechanisms. researchgate.netd-nb.info DFT allows for the calculation of molecular energies, geometries, and spectroscopic properties, providing insights that can be difficult to obtain through experimental means alone. acs.org

In the synthesis of (-)-protoemetinol, DFT calculations were employed to gain mechanistic insight into the key redox-annulation reaction. acs.orgnih.gov These computational studies helped to rationalize the high regioselectivity observed and identified the rate-determining step of the transformation as the elimination of an acetic acid molecule from an ammonium (B1175870) nitronate intermediate. acs.orgnih.gov Furthermore, in the study of newly isolated alkaloids from Alangium salviifolium, which include this compound, theoretical calculations were used to support structural assignments. sci-hub.se Conformational analyses were performed, and the resulting low-energy conformers were used for Time-Dependent DFT (TD-DFT) calculations to predict their electronic circular dichroism (ECD) spectra. sci-hub.se By comparing the calculated spectra with the experimental ECD spectrum, the absolute configuration of the new alkaloids was confidently assigned. sci-hub.se

| Computational Method | Application in this compound Research | Reference |

| DFT (M06-2X-D3/def2-QZVP) | Elucidation of reaction mechanism for (-)-protoemetinol synthesis. | acs.orgnih.gov |

| DFT (B3LYP/6-311G(2d,p)) | Optimization of conformer geometries for related alkaloids. | sci-hub.se |

| TD-DFT (B3LYP/6-311G(2d,p)) | Calculation of ECD spectra to determine absolute configuration. | sci-hub.se |

Broader Research Implications of Protoemetinol Studies

Contribution to Understanding Alkaloid Biosynthesis Evolution

Research into protoemetinol has been instrumental in unraveling the complexities of alkaloid biosynthesis and its evolution. This compound is a key intermediate in the biosynthesis of several biologically active ipecac alkaloids, such as cephaeline (B23452) and emetine (B1671215). acs.orgmdpi.com The biosynthesis of these complex molecules has been found to have evolved independently in distantly related plant species, namely Carapichea ipecacuanha and Alangium salviifolium. researchgate.netbiorxiv.orgbiorxiv.org

The initiation of the ipecac alkaloid biosynthesis in both plants is believed to occur through a non-enzymatic Pictet-Spengler reaction, which is not stereoselective. researchgate.netbiorxiv.org The subsequent biosynthetic steps then process both stereoisomers, with the (S)-epimer leading to protoemetine (B1220032) and its derivatives. researchgate.netbiorxiv.org This understanding of how nature manages non-selective initial reactions to produce stereospecific final products provides valuable insights into the evolution of metabolic pathways. researchgate.net

Strategies for Accessing Complex Natural Product Analogues

The study of this compound has spurred the development of innovative synthetic strategies that are not only useful for producing the natural product itself but also for creating a diverse range of analogues. These analogues are crucial for structure-activity relationship (SAR) studies and for developing new chemical probes and potential therapeutic agents. nih.gov

Late-stage functionalization is another key concept that has been applied in the context of related complex alkaloids. nih.gov This approach allows for the modification of the core structure of a natural product in the final steps of a synthesis, enabling the rapid generation of a library of analogues with diverse functionalities. nih.gov These methods are essential for exploring the chemical space around a natural product and for fine-tuning its biological activity. nih.gov

Development of Novel Synthetic Methodologies for Benzoquinolizidines

The benzo[a]quinolizidine core is a common structural motif in many biologically active alkaloids, including this compound. acs.orgresearchgate.netnih.gov The pursuit of efficient syntheses of this compound and related compounds has led to the development of novel and improved synthetic methodologies for constructing this tricyclic system.

Traditional methods for synthesizing benzoquinolizidines include the Pictet-Spengler and Bischler-Napieralski reactions. mdpi.comresearchgate.netnih.gov More recent advancements have focused on developing more stereoselective and efficient routes. For instance, aerobic DDQ-catalyzed allylation followed by a reductive cyclization has been developed as a stereoselective method for synthesizing C4-substituted benzo[a]quinolizidines. acs.orgnih.gov This method utilizes molecular oxygen as a green oxidant, enhancing its sustainability. nih.gov

Organocatalysis has also emerged as a powerful tool in the synthesis of benzoquinolizidines. scispace.com Enantioselective organocatalytic Michael additions have been employed in the total synthesis of (±)-protoemetinol. scispace.com Furthermore, radical cyclization approaches have provided concise routes to (±)-protoemetinol and its epimers. whiterose.ac.uk These novel methodologies expand the synthetic chemist's toolkit for accessing complex alkaloid structures.

Research into this compound's General Biological Significance as a Natural Product

This compound is a naturally occurring tetrahydroisoquinoline alkaloid that serves as a crucial biosynthetic precursor to a variety of other biologically active alkaloids. mdpi.com Its significance extends to its role in plant defense and as a window into the broader landscape of plant secondary metabolism.

Plants produce a vast array of secondary metabolites, many of which serve as defense mechanisms against herbivores and pathogens. theses.cz The ipecac alkaloids, derived from this compound, are believed to play such a defensive role. biorxiv.org It is hypothesized that these compounds are stored in an inactive, glycosylated form within the plant's vacuole. biorxiv.org Upon tissue damage, such as from an insect or herbivore, these inactive precursors are released and come into contact with glucosidases located in the nucleus, which activate them into toxic defense molecules. biorxiv.org This spatial separation of enzyme and substrate prevents the accumulation of toxic compounds under normal conditions while allowing for a rapid defense response when needed. biorxiv.org

The study of this compound and its biosynthetic pathway provides valuable insights into the intricate network of plant secondary metabolism. nih.gov The independent evolution of the ipecac alkaloid pathway in different plant lineages showcases the plasticity and adaptability of plant metabolic systems. researchgate.netbiorxiv.org It also highlights how plants can co-opt and modify existing enzymatic machinery to create novel biosynthetic routes.

Furthermore, the elucidation of the this compound pathway contributes to our understanding of how plants generate chemical diversity. The initial non-stereoselective reaction followed by stereospecific enzymatic transformations is a clever strategy to produce a range of compounds from a single precursor. researchgate.netbiorxiv.org This knowledge is fundamental for metabolic engineering efforts aimed at producing high-value natural products in heterologous systems. researchgate.net

Role in Plant Chemical Ecology (e.g., defense mechanisms)

Applications in Chemical Biology Research (excluding clinical/safety/dosage aspects)

Beyond its role in synthetic and evolutionary studies, this compound and its derivatives have applications as tools in chemical biology research. The benzo[a]quinolizidine scaffold is present in numerous pharmacologically useful chemical probes. acs.orgnih.gov For example, emetine, which is derived from this compound, is a known inhibitor of protein synthesis in eukaryotic cells and is frequently used in research to study this fundamental biological process. acs.orgnih.gov

The development of synthetic routes to this compound and its analogues allows for the creation of customized molecules with specific properties. scispace.com These can be used to probe biological pathways, identify new protein targets, and understand the molecular basis of action of complex natural products. The ability to synthesize analogues with different stereochemistries is particularly important for dissecting the specific interactions between a small molecule and its biological target. mdpi.com

Use as a Chemical Probe for Enzyme Studies

This compound's primary role as a precursor to the well-known alkaloid emetine underpins its significance as a chemical probe for studying enzyme mechanisms, particularly the complex process of protein synthesis. acs.org Emetine, derived from this compound, is a potent and specific inhibitor of protein synthesis in eukaryotic cells, a property that has been harnessed by researchers for decades. researchgate.netresearchgate.net

The mechanism of inhibition by emetine involves its binding to the 40S ribosomal subunit, which effectively halts the translocation step of polypeptide chain elongation. researchgate.net This specific action makes emetine, and by extension the foundational structure of this compound, an invaluable tool for dissecting the mechanics of the ribosome. Researchers utilize these inhibitors to:

Pause protein synthesis at specific stages to study the assembly and function of the ribosomal machinery.

Investigate the roles of various translation factors and ribosomal proteins.

Elucidate the mechanisms by which cells regulate protein production.

By studying how emetine interacts with the ribosome, scientists can gain insights into the fundamental processes that govern life and how they are disrupted in disease states. The synthesis of this compound and its analogues provides a platform for creating a variety of molecular probes to further explore the intricacies of this essential cellular function. researchgate.net

Investigation of Molecular Interactions at a Receptor/Enzyme Level

The study of this compound and its derivatives offers significant opportunities to investigate molecular interactions at the receptor and enzyme level. The stereochemistry of these benzo[a]quinolizidine alkaloids is a critical determinant of their biological activity, and variations in their three-dimensional structure can lead to dramatic differences in binding affinity and efficacy at target sites. acs.orgnih.gov

Synthetic chemists focus on developing stereoselective routes to produce enantiomerically pure forms of this compound and related compounds. nih.gov This is crucial because different stereoisomers can exhibit distinct interactions with the chiral environment of a receptor's binding pocket or an enzyme's active site. nih.gov These enantiomerically pure molecules can be used as probes to:

Map the topography of enzyme active sites and receptor binding pockets.

Understand the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern molecular recognition. researchgate.net

Elucidate structure-activity relationships, revealing which parts of the molecule are essential for binding and which can be modified to alter activity.

For example, the synthesis of various isomers of this compound allows researchers to test how changes in the orientation of substituents affect the molecule's interaction with its biological targets. acs.org This knowledge is fundamental not only for understanding the mechanism of action of the natural products themselves but also for the rational design of new enzyme inhibitors or receptor modulators with improved selectivity and novel functions. nih.gov The development of synthetic strategies towards this compound and its analogues is therefore intrinsically linked to advancing our understanding of molecular interactions in biological systems. whiterose.ac.ukmdpi.com

Future Research Directions and Open Questions

Unidentified Enzymatic Steps in Biosynthesis

The biosynthetic pathway to protoemetinol, and subsequently to the medicinally important alkaloids emetine (B1671215) and cephaeline (B23452), originates from the condensation of dopamine (B1211576) and the monoterpenoid secologanin (B1681713). numberanalytics.commpg.desciencedaily.com This initial reaction, a Pictet-Spengler condensation, forms N-deacetylisoipecoside (the 1S-epimer) and N-deacetylipecoside (the 1R-epimer). sciencedaily.com Recent 2024 research has provided strong evidence that ipecac alkaloid biosynthesis evolved independently in two distantly related plant species, Carapichea ipecacuanha and Alangium salviifolium. mpg.desciencedaily.com This work suggests the initial Pictet-Spengler reaction may be non-enzymatic, a spontaneous chemical reaction within the plant cell. mpg.dersc.org

Despite these advances, significant questions about the enzymatic cascade remain. The transformation of the initial cyclization products into this compound involves a series of steps including O-methylation, deglycosylation, and reduction. sciencedaily.com While several O-methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3) and a β-glucosidase (IpeGlu1) from P. ipecacuanha have been identified and characterized, the complete sequence and the specific enzymes responsible for every conversion are not fully elucidated. mpg.deresearchgate.netnih.gov

A major open question involves the subcellular localization of these reactions. The initial condensation products are thought to reside in the vacuole, while the characterized O-methyltransferases and glucosidase are cytosolic enzymes. nih.gov This spatial separation implies the existence of yet-to-be-identified transporter proteins that shuttle intermediates across the vacuolar membrane. Identifying these transporters is a critical next step in fully understanding the metabolic pathway. Furthermore, the specific reductases involved in the conversion steps leading to this compound have not been conclusively identified. Elucidating the complete enzymatic and transport machinery represents a key frontier in plant biochemistry and metabolic engineering. mpg.de

Exploration of Novel this compound Analogues via Chemoenzymatic Synthesis

The complex structure of this compound presents a challenging target for total chemical synthesis, but also an opportunity for creating novel analogues with potentially valuable biological activities. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the flexibility of chemical reactions, offers a powerful strategy for this purpose. nih.govacs.org

Future research will likely focus on leveraging enzymes from the ipecac alkaloid pathway and other related pathways to generate this compound precursors and analogues. For instance, norcoclaurine synthase (NCS), which catalyzes the first committed step in benzylisoquinoline alkaloid biosynthesis, could be explored for its ability to accept non-native substrates to create novel backbone structures. researchgate.netacs.org The development of one-pot chemoenzymatic cascades, where multiple enzymatic and chemical steps are performed sequentially in the same vessel, is a particularly promising avenue. bohrium.comarmandocordova.com Such cascades can improve efficiency and reduce waste compared to traditional multi-step syntheses.

Enzymes like lipases are already used for the desymmetrization of prochiral intermediates in alkaloid synthesis, providing enantiomerically pure building blocks. nih.govacs.org This approach could be applied to generate chiral synthons for the stereocontrolled synthesis of this compound analogues. By combining biocatalytic steps with powerful chemical reactions like the Pictet-Spengler reaction or multicomponent reactions (e.g., the Ugi reaction), researchers can aim to construct libraries of novel this compound-like molecules for biological screening. bottalab.it The ultimate goal is to create a modular and flexible synthetic platform to access compounds that are difficult to obtain from natural sources or traditional synthesis. nih.gov

Advanced Biocatalytic Approaches for Stereoselective Transformations

The stereochemistry of this compound, which contains multiple chiral centers, is crucial for its biological function and its role as a precursor. researchgate.net Controlling this stereochemistry is a major challenge in chemical synthesis. Advanced biocatalytic methods are emerging as a key solution for achieving high stereoselectivity in the synthesis of complex alkaloids like this compound. researchgate.netresearchgate.net

The use of isolated enzymes or whole-cell systems to perform stereoselective transformations is a rapidly growing field. researchgate.net For the synthesis of the benzo[a]quinolizidine core of this compound, enzymes such as transaminases, hydrolases, and oxidoreductases can be employed to set key stereocenters with high fidelity. researchgate.net For example, norcoclaurine synthase (NCS) catalyzes the Pictet-Spengler reaction to form (S)-norcoclaurine with excellent enantioselectivity, demonstrating the power of enzymes to control the formation of the fundamental isoquinoline (B145761) skeleton. researchgate.netacs.org

Future research will likely involve the discovery of new enzymes with novel activities and the engineering of existing enzymes to improve their substrate scope, stability, and selectivity. Techniques such as directed evolution can be used to tailor enzymes for specific transformations required in a synthetic route to this compound or its analogues. Furthermore, combining multiple biocatalytic steps in a cascade can enable the construction of complex stereochemical arrays in a highly efficient manner. bohrium.com The development of tandem biocatalysis/chemical catalysis systems, for example, combining an enzymatic reaction with a subsequent Pictet-Spengler cyclization, represents a powerful strategy for the asymmetric synthesis of complex heterocyclic systems. bottalab.it

Computational Chemistry in Predicting Reactivity and Conformation of this compound

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of complex molecules like this compound. These methods can provide insights into reaction mechanisms, conformational preferences, and spectroscopic properties, guiding synthetic and biological studies.

For instance, computational studies have been used to elucidate the mechanism of redox-annulation reactions used in a rapid synthesis of (–)-protoemetinol, identifying the rate-determining step of the transformation. acs.org Such mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Future applications of computational chemistry in this compound research are vast. Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

Predict Reactivity: Model transition states of key synthetic steps to predict reaction outcomes and stereoselectivity.

Analyze Conformation: Determine the preferred three-dimensional structures of this compound and its analogues. researchgate.net Understanding the conformational landscape is crucial as it dictates how the molecule interacts with enzymes and biological receptors.

Simulate Enzyme-Substrate Interactions: Docking studies and molecular dynamics (MD) simulations can model how this compound or its precursors bind to the active sites of biosynthetic enzymes. This can help explain the substrate specificity of enzymes like the IpeOMTs and guide efforts to engineer them.

Interpret Spectroscopic Data: Calculate NMR chemical shifts and other spectroscopic parameters to aid in the structural elucidation of new synthetic analogues.

By integrating computational predictions with experimental work, researchers can accelerate the pace of discovery in this compound chemistry, from designing more efficient syntheses to understanding its ultimate biological function.

Q & A

Q. What are the established stereodivergent synthesis routes for Protoemetinol, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via a multi-step stereodivergent strategy, as demonstrated in the total synthesis of Corynantheine alkaloids. Key steps include:

- DIBAL-H reduction of intermediate compounds to control carbonyl group reactivity.

- NaBH(OAc)₃-mediated stereoselective reduction to generate epimeric intermediates .

| Step | Reagent/Condition | Intermediate | Yield (%) | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | DIBAL-H, THF | Compound 32 | 85 | Selective C-3 reduction |

| 2 | NaBH(OAc)₃, THF | Compounds 30/34 | 78 (30), 15 (34) | Epimeric C-20 configuration |

Methodological considerations:

Q. How is this compound structurally characterized, and what analytical techniques resolve ambiguities in its epimeric forms?

- NMR spectroscopy : - and -NMR differentiate epimers via coupling constants (e.g., C-20 proton splitting patterns) .

- X-ray crystallography : Resolves absolute configuration, critical for confirming stereochemical assignments in synthetic batches .

- Chromatography : Chiral HPLC with amylose-based columns separates epimers (e.g., this compound vs. its C-20 epimer) .

Q. What in vitro models are used to evaluate this compound’s bioactivity, and how are confounding variables controlled?

- Cell-based assays : this compound’s antitussive properties are tested in guinea pig tracheal smooth muscle models.

- Control measures :

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from:

- Epimeric impurities : Even minor epimer contamination (e.g., 5% Protoemetine) alters pharmacological profiles. Validate purity via HPLC before assays .

- Model variability : Differences in species-specific receptor affinities (e.g., human vs. rodent μ-opioid receptors). Standardize models using NIH guidelines for preclinical reproducibility .

- Statistical rigor : Apply power analysis to ensure sample sizes detect true effects (e.g., for in vivo studies) .

Q. What strategies optimize reaction yields in this compound synthesis while maintaining stereochemical fidelity?

- Catalyst screening : Transition-metal catalysts (e.g., Ru-complexes) improve enantioselectivity in reduction steps.

- Flow chemistry : Continuous reactors enhance reproducibility for air-sensitive reagents like DIBAL-H .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry identifies optimal conditions (e.g., 30% yield increase at −78°C vs. RT) .

Q. How should researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- PICOT framework :

- Data integration : LC-MS/MS quantifies plasma concentrations, correlating with behavioral outcomes .

Methodological Notes

- Reproducibility : Adhere to MIAPE guidelines for reporting synthetic protocols and bioassay conditions .

- Data conflicts : Apply triangulation—combine computational (docking studies), in vitro, and in vivo data to resolve discrepancies .